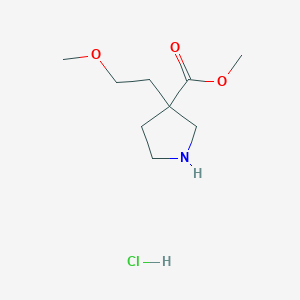
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1384427-44-4 . It has a molecular weight of 223.7 . The IUPAC name for this compound is methyl 3- (2-methoxyethyl)-3-pyrrolidinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3.ClH/c1-12-6-4-9 (8 (11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are significant in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- The compound is part of the process for the synthesis of unusual 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, indicating its role in creating novel chemical structures (Bellesia et al., 2001).
- The compound's structure, particularly the 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone hydrochloride form, shows a quinoid form with a minor contribution from an aromatic zwitterion form (Xiao et al., 1993).
Applications in Drug Synthesis
- In the context of drug synthesis, methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride contributes to the creation of novel molecules with potential anti-inflammatory properties (Moloney).
- It is also involved in the synthesis of cefepime-d3 and cefepime-d8, indicating its role in creating labeled compounds for pharmaceutical research (Kamachi et al., 1990).
Biological and Pharmacological Research
- Some studies have evaluated compounds derived from methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride for their antimicrobial properties, suggesting its potential in creating new therapeutic agents (Hublikar et al., 2019).
Methodological Development
- The compound is utilized in methodologies for the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis (Kametani et al., 1980).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-6-4-9(8(11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSMTLNLLFAZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)
![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431188.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)
![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)